REACTION_CXSMILES
|
N#N.[Cl:3][C:4]1[N:9]=[C:8](Cl)[C:7]([F:11])=[CH:6][N:5]=1.[N+:12]([C:15]1[CH:21]=[CH:20][C:18](N)=[CH:17][CH:16]=1)([O-:14])=[O:13].CC[N:24](C(C)C)C(C)C>C(O)CCC.CCCCCC.C(OCC)(=O)C>[Cl:3][C:4]1[N:9]=[C:8]([NH:24][C:17]2[CH:18]=[CH:20][CH:21]=[C:15]([N+:12]([O-:14])=[O:13])[CH:16]=2)[C:7]([F:11])=[CH:6][N:5]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charge at room temperature
|
Type
|
TEMPERATURE
|
Details
|
After completion, the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
Solid precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with cold hexanes
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=CC(=CC=C1)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |